2,5-Bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one
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Overview
Description
2,5-Bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one is a synthetic organic compound characterized by its unique structure, which includes a pyridinone core substituted with two 4-methoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one typically involves the reaction of 2,5-dihydroxypyridin-4-one with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the development of drugs targeting specific pathways.
Industry: Its unique structure makes it useful in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2,5-Bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxypyridin-4-one: The parent compound without the methoxybenzyl groups.
4-Methoxybenzyl Chloride: A reagent used in the synthesis of the target compound.
Quinones: Oxidized derivatives of the compound.
Uniqueness
2,5-Bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one is unique due to its dual methoxybenzyl substitution, which imparts distinct chemical and biological properties
Properties
CAS No. |
1632286-00-0 |
---|---|
Molecular Formula |
C21H21NO5 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2,5-bis[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one |
InChI |
InChI=1S/C21H21NO5/c1-24-17-7-3-15(4-8-17)13-26-20-12-22-21(11-19(20)23)27-14-16-5-9-18(25-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,22,23) |
InChI Key |
LTGVAGVIYGIQPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=O)C(=CN2)OCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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